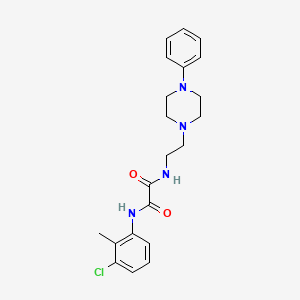

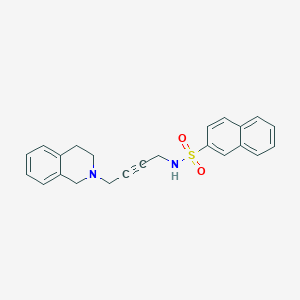

![molecular formula C12H12N2O2S B2509761 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 60867-76-7](/img/structure/B2509761.png)

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetamide

The compound N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. The methoxyphenyl group attached to the thiazole ring suggests potential for various biological activities, as evidenced by research on similar compounds. For instance, derivatives of thiazole have been studied for their selectivity as β3-adrenergic receptor agonists, which could be beneficial in treating conditions like obesity and type 2 diabetes . Additionally, thiazole derivatives have been explored for their anticancer properties, showing cytotoxicity against various cancer cell lines [2, 4].

Synthesis Analysis

The synthesis of thiazole derivatives often involves the incorporation of various functional groups to enhance biological activity. For example, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties has been reported, which showed significant biological activity . Similarly, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole-thiol compounds has been described, with characterization by spectroscopic methods . These methods could potentially be adapted for the synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. The presence of a methoxyphenyl group could influence the binding affinity to biological targets. Structural analysis, such as X-ray diffraction, has been used to determine the crystal structure of related compounds, providing insights into the intermolecular interactions and molecular geometry .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological activity. For instance, the cyclization of carboxylic acid groups with thiosemicarbazide has been used to synthesize 1,3,4-thiadiazole derivatives . These chemical reactions are essential for the development of new compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are important for their practical application as drugs. The synthesis and characterization of such compounds typically involve the determination of these properties using techniques like LCMS, IR, and NMR spectroscopy [2, 5]. These properties are influenced by the molecular structure and substituents on the thiazole ring.

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Potential

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential in antioxidant and anti-inflammatory applications. Compounds related to this chemical structure have exhibited significant antioxidant activity in various assays, including DPPH radical scavenging and lipid peroxide inhibition. Additionally, some of these compounds have shown excellent anti-inflammatory activity, highlighting their potential in treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Antimicrobial Activities

This compound has also been involved in studies focusing on antimicrobial activities. Derivatives of this compound have shown significant anti-bacterial and anti-fungal activities, suggesting their potential use in combating various microbial infections (Saravanan et al., 2010).

Anticancer and Antiviral Properties

Research has also been conducted on the anticancer and antiviral properties of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide derivatives. These studies have revealed that certain derivatives exhibit selective inhibition of cancer cell lines and demonstrate significant activity against specific virus strains, indicating their potential as therapeutic agents in oncology and virology (Havrylyuk et al., 2013).

COX-2 Inhibitory Activity

Compounds containing the 4-methoxyphenyl group within the structure of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide have shown strong inhibitory activity on the COX-2 enzyme. This suggests their potential application in the treatment of conditions where COX-2 inhibition is beneficial (Ertas et al., 2022).

Beta-Adrenergic Receptor Agonism

Derivatives of this compound have been evaluated for their agonistic activity against human beta-adrenergic receptors. This implies their potential use in treating conditions like obesity and type 2 diabetes (Maruyama et al., 2012).

Adenosine A3 Receptor Antagonism

Research into the structure-activity relationships of thiazole and thiadiazole derivatives related to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has demonstrated their potential as selective antagonists for human adenosine A3 receptors. This suggests possible applications in treating conditions related to adenosine A3 receptor activity (Jung et al., 2004).

Optoelectronic Applications

Beyond biomedical applications, thiazole-based compounds, including derivatives of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, have been explored for their optoelectronic properties. This research indicates potential uses in fields like material science and engineering (Camurlu & Guven, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine can then continue to transmit signals across synapses, affecting nerve function.

Biochemical Pathways

The inhibition of AChE by N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE and preventing the breakdown of acetylcholine, the compound effectively modulates this pathway, potentially leading to changes in nerve function.

Pharmacokinetics

It’s worth noting that the compound’s structure suggests it may have favorable drug-like characteristics .

Result of Action

The inhibition of AChE by N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide leads to an increase in acetylcholine levels in the synaptic cleft . This can result in prolonged signal transmission at synapses, which may have various effects on the nervous system, depending on the specific context and location within the body.

Propriétés

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8(15)13-12-14-11(7-17-12)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFPANDNJFYZGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

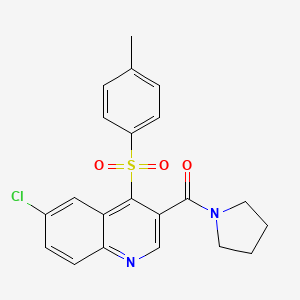

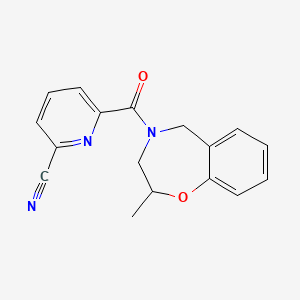

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2509681.png)

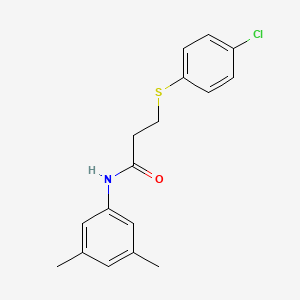

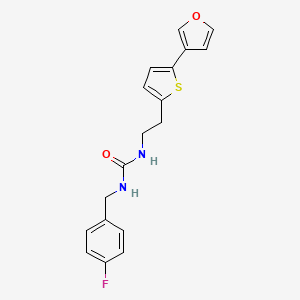

![2-[[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetonitrile](/img/structure/B2509687.png)

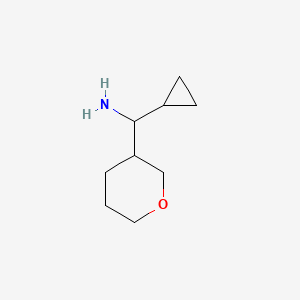

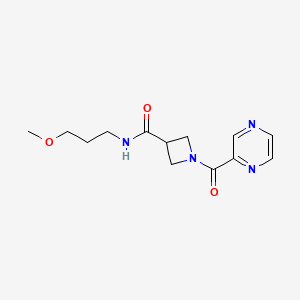

![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2509691.png)

![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine](/img/structure/B2509698.png)